1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Description
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Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBICSKKNSYONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds exhibit antimicrobial, antiviral, anti-inflammatory, anticancer, analgesic, and antipyretic properties . The trifluoromethyl group enhances the lipophilicity and solubility of these compounds, which can significantly influence their biological efficacy .
The biological activity of pyrazole derivatives often involves the inhibition of key enzymes and pathways associated with various diseases. For instance:
- Anticancer Activity : Many pyrazole derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have reported that certain pyrazole compounds can inhibit Aurora-A kinase, a target in cancer therapy .
- Anti-inflammatory Effects : The incorporation of trifluoromethyl groups has been linked to enhanced anti-inflammatory activity through modulation of inflammatory pathways .
Anticancer Activity
A study evaluating various pyrazole derivatives demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound showed an IC50 value of 42.30 µM against NCI-H460 lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | NCI-H460 | 42.30 |
| Other Pyrazoles | MCF7 | 3.79 |
| Other Pyrazoles | SF-268 | 12.50 |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The presence of the trifluoromethyl group in this compound enhances its anti-inflammatory properties compared to non-fluorinated analogs .
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) studies reveal that the introduction of the trifluoromethyl group significantly increases the potency of pyrazole derivatives. For example, compounds with a -CF3 group at specific positions on the pyrazole ring have shown improved inhibition of key enzymes involved in disease processes .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile often involves the reaction of appropriate hydrazine derivatives with trifluoroacetyl compounds. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the crystal structure of related pyrazole derivatives has been elucidated, demonstrating the influence of trifluoroalkyl substituents on the molecular properties and biological activity .
Antiviral Properties
Research indicates that pyrazole derivatives exhibit antiviral activity. For example, studies have shown that certain pyrazoles can inhibit viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication . This positions this compound as a potential candidate for the development of antiviral agents.
Agrochemical Applications
In agrochemistry, compounds like this compound are explored for their efficacy as pesticides or herbicides. The trifluoromethyl group enhances lipophilicity and stability, making these compounds effective in agricultural formulations . A notable application includes its use in synthesizing herbicides such as pyroxasulfone, which has shown high selectivity and efficacy against various weed species.
| Compound | Activity Type | EC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antiviral (Measles Virus) | 2.8 | |
| Pyroxasulfone | Herbicide | <10 | |
| Celebrex (Celecoxib) | Anti-inflammatory | 0.5 |
Table 2: Synthesis Conditions for Pyrazoles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
